molecular formula C8H12N2 B1256166 1,2,3,4,4a,5-Hexahydrocinnoline

1,2,3,4,4a,5-Hexahydrocinnoline

Cat. No.: B1256166
M. Wt: 136.19 g/mol
InChI Key: ZSEAXUUEKURSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,4a,5-Hexahydrocinnoline is a partially saturated cinnoline derivative, a bicyclic heterocycle featuring two nitrogen atoms in its diazine ring. This structure is an isoster of quinoline and isoquinoline, making it a compound of significant interest in medicinal chemistry research for the development of novel pharmacologically active agents . The cinnoline scaffold is recognized for a wide spectrum of potential biological activities. While research on this specific hexahydro derivative is limited, structurally related cinnoline and hexahydrocinnoline compounds have been investigated for central nervous system (CNS) activity, exhibiting properties such as sedation and anticonvulsant effects in preclinical studies . More broadly, the cinnoline core is associated with diverse pharmacological properties in research models, including antimicrobial, anti-inflammatory, and antitumor activities . The specific biological profile is highly dependent on the nature and position of substituents on the core structure. Researchers value this compound as a key synthetic intermediate for constructing more complex molecules and for exploring structure-activity relationships (SAR). This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1,2,3,4,4a,5-hexahydrocinnoline

InChI

InChI=1S/C8H12N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-2,4,7,9-10H,3,5-6H2

InChI Key

ZSEAXUUEKURSMF-UHFFFAOYSA-N

Canonical SMILES

C1CNNC2=CC=CCC21

Synonyms

cinnoline
hexahydrocinnoline

Origin of Product

United States

Synthetic Methodologies for 1,2,3,4,4a,5 Hexahydrocinnoline and Its Derivatives

Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction and its variants, are powerful tools for forming cyclic compounds. organic-chemistry.org These reactions are fundamental in constructing the hexahydrocinnoline skeleton by creating multiple carbon-carbon and carbon-heteroatom bonds in a single, concerted step.

The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a cornerstone for synthesizing nitrogen-containing six-membered rings. wikipedia.orgrsc.org This methodology has been successfully applied to the construction of the hexahydrocinnoline framework, offering a high degree of regioselectivity and stereoselectivity. acs.org The reaction involves a [4+2] cycloaddition between a suitable diene and a dienophile containing a nitrogen-nitrogen double bond (an azadienophile). acs.orgnih.gov

Carbonylazo compounds, such as 1,2,4-triazole-3,5-diones (TADs), are recognized as highly reactive and potent dienophiles for [4+2]-cycloaddition reactions. acs.org Their reactivity makes them excellent partners for constructing the hexahydrocinnoline system. In a notable synthetic approach, a dienoic alcohol, 3-vinyl-2-cyclohexenol, is reacted with various azadienophiles. acs.orgacs.org Commercially available N-phenyl-1,2,4-triazole-3,5-dione, for instance, participates effectively in the hetero-Diels-Alder reaction at low temperatures (-78 °C). acs.org The yields of the resulting hexahydrocinnoline derivatives can vary based on the substituent on the azadienophile, with N-aryl TADs generally providing slightly better yields than N-alkyl TADs. acs.org

Azadienophile TypeReactantYield (%)Reference
N-Aryl TADsPolymer-bound 3-vinyl-2-cyclohexenol30-53% acs.org
N-Alkyl TADsPolymer-bound 3-vinyl-2-cyclohexenol26-35% acs.org

Solid-phase synthesis offers significant advantages for creating libraries of compounds by simplifying purification and allowing for automation. spirochem.comyoutube.com This technique has been effectively used for the facile synthesis of hexahydrocinnoline derivatives. acs.orgnih.gov The strategy involves anchoring a diene component, such as 3-vinyl-2-cyclohexenol, to a polymeric support like a Wang resin via an ether linkage. acs.orgacs.org The polymer-bound diene then undergoes a hetero-Diels-Alder reaction with various azadienophiles. acs.orgnih.gov A key benefit of this approach is the ability to use mild reaction conditions. acs.org After the cycloaddition is complete, the desired hexahydrocinnoline product is cleaved from the resin. A traceless cleavage, for example using trifluoroacetic acid, releases the final fused nonaromatic hexahydrocinnoline, leaving no trace of the linker on the product. acs.orgacs.org This method provides a practical and parallel approach to synthesizing these heterocycles. acs.org

The aza-Diels-Alder reaction is particularly valuable because it allows for the simultaneous creation of multiple stereocenters with a high degree of control. acs.org In the synthesis of hexahydrocinnolines using a polymer-bound semicyclic diene, the reaction exhibits high stereoselectivity. acs.orgnih.gov The cycloaddition proceeds with a preferential anti attack of the azadienophile on the polymer-bound diene, leading to the formation of a single diastereomer. acs.orgacs.org This stereochemical outcome was confirmed through X-ray crystallographic analysis of the resulting tricyclic alcohol products. acs.org Even when the reaction temperature was raised from -78 °C to -10 °C, the high stereoselectivity of the Diels-Alder reaction was maintained. acs.org

Annulation strategies are ring-forming reactions that are crucial in the synthesis of polycyclic systems. mit.edu The construction of the hexahydrocinnoline core via the aza-Diels-Alder reaction is a classic example of a [4+2] annulation or cycloaddition. organic-chemistry.orgacs.orgacs.org This process involves the formation of a six-membered ring by combining a four-atom π-system (the diene) with a two-atom π-system (the dienophile). organic-chemistry.org In the context of hexahydrocinnoline synthesis, a diene such as 3-vinyl-2-cyclohexenol provides the four-carbon backbone, which reacts with an N=N dienophile (azadienophile) to form the fused heterocyclic ring system in a single, efficient step. acs.orgacs.org

Aza Diels-Alder Reactions for Hexahydrocinnoline Core Construction

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product, minimizing the need to isolate intermediates. nih.govmdpi.com This approach saves time, resources, and energy, making it attractive for generating diverse libraries of biologically important compounds. nih.govresearchgate.net While specific MCRs for the direct synthesis of 1,2,3,4,4a,5-hexahydrocinnoline are not extensively documented in the provided research, the strategy is widely used for synthesizing related nitrogen-containing heterocycles like hexahydroquinolines and pyrazoloquinolines. nih.govmdpi.com For instance, a one-pot, pseudo-six-component synthesis of hexahydroquinolines has been developed by reacting benzaldehyde (B42025) derivatives, benzylamine (B48309) derivatives, and Meldrum's acid. nih.govresearchgate.net This demonstrates the power of MCRs to achieve high regioselectivity and stereoselectivity in the synthesis of complex heterocyclic scaffolds, suggesting its potential applicability for creating diverse hexahydrocinnoline derivatives. nih.gov

One-Pot Reactions Involving Cyclohexane-1,3-diones and Hydrazines

A regioselective, one-pot, three-component synthesis has been developed for producing substituted 7,8-dihydrocinnolin-5(6H)-ones, which are oxidized analogs of the hexahydrocinnoline core. This method involves the reaction of arylglyoxals, cyclohexane-1,3-dione (or its derivative, dimedone), and hydrazine (B178648) hydrate (B1144303). researchgate.net The process is notable for its efficiency and use of water as a solvent, avoiding the need for catalysts or environmentally harmful organic solvents. researchgate.net The reaction proceeds in moderate to good yields, ranging from 56-93%. researchgate.net

The proposed mechanism for this transformation begins with a Knoevenagel condensation between the arylglyoxal and the enol form of cyclohexane-1,3-dione. researchgate.net This step forms a 1,4-dicarbonyl intermediate, which then undergoes a dehydration reaction with hydrazine to yield the final 3-aryl-substituted 7,8-dihydrocinnolin-5(6H)-one product. researchgate.net The selectivity of the reaction is driven by the enolization of the highly acidic dione (B5365651) in the presence of the hydrazine base. researchgate.net

Table 1: Synthesis of 3-Aryl-7,8-dihydrocinnolin-5(6H)-ones via Three-Component Reaction Data sourced from Khalafy et al., 2012. researchgate.net

Arylglyoxal (Ar-CO-CHO)ProductYield (%)
4-Chlorophenylglyoxal3-(4-Chlorophenyl)-7,8-dihydrocinnolin-5(6H)-one93%
4-Bromophenylglyoxal3-(4-Bromophenyl)-7,8-dihydrocinnolin-5(6H)-one88%
4-Methylphenylglyoxal3-(p-Tolyl)-7,8-dihydrocinnolin-5(6H)-one81%
Phenylglyoxal3-Phenyl-7,8-dihydrocinnolin-5(6H)-one75%
4-Methoxyphenylglyoxal3-(4-Methoxyphenyl)-7,8-dihydrocinnolin-5(6H)-one70%

Reactions of Cyclohexanone (B45756) Derivatives with Hydrazine

The direct condensation of simple cyclohexanone derivatives with hydrazine to form the this compound ring system is not a widely documented synthetic route in the reviewed literature. Reactions involving hydrazine and substituted cyclohexanones, such as those with β-keto ester functionalities, tend to favor the formation of other heterocyclic structures like pyrazolones. This indicates that the specific substituents on the cyclohexanone ring heavily influence the reaction pathway, often directing cyclization away from the formation of the cinnoline (B1195905) core under simple condensation conditions.

Metal-Catalyzed Transformations

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of complex heterocyclic systems. Palladium and ruthenium catalysts, in particular, have been instrumental in developing asymmetric pathways to chiral hexahydrocinnoline derivatives.

Palladium-Catalyzed Allylic Substitution Cascades for Chiral Hexahydrocinnoline Derivatives

A highly effective method for constructing chiral hexahydrocinnoline derivatives involves the desymmetrization of a meso-dicarbonatecyclohexene substrate. acs.orgnih.gov This process utilizes a palladium-catalyzed allylic substitution cascade reaction with β-hydrazino carboxylic esters as the nucleophile. acs.orgnih.gov The reaction demonstrates high performance, affording the desired chiral hexahydrocinnoline products in good yields and with excellent enantioselectivity. acs.org This protocol is robust and can be performed on a gram scale without a decrease in catalytic efficiency. acs.org

The reaction employs a bimetallic catalytic system, where the combination of a palladium source and a specialized chiral ligand containing ruthenium is key to its success. acs.orgnih.gov

Table 2: Palladium-Catalyzed Desymmetrization for Chiral Hexahydrocinnoline Synthesis Data sourced from Organic Letters, 2020, 22(22), 8836-8841. acs.orgnih.gov

Hydrazine Substrate (R group)Yield (%)Enantiomeric Excess (ee) (%)
tert-Butyl85%96%
Ethyl82%96%
Benzyl78%95%
Allyl75%94%
Mechanistic Investigations of Palladium-Catalyzed Pathways

Mechanistic studies have provided insight into the palladium-catalyzed cascade reaction. The process is initiated by the oxidative addition of the palladium(0) catalyst to the allylic carbonate on the meso-dicarbonatecyclohexene, forming a symmetrical π-allyl palladium(II) intermediate. The key to the asymmetry comes from the subsequent nucleophilic attack.

The reaction proceeds via a sequential double N-allylation mechanism:

Second Nucleophilic Attack: The newly formed intermediate then undergoes a second, intramolecular N-allylation. The remaining nitrogen atom attacks the other terminus of the π-allyl complex, closing the ring and forming the bicyclic hexahydrocinnoline structure. acs.orgresearchgate.net

This pathway is distinct from other known palladium-catalyzed reactions and is crucial for achieving the high levels of stereocontrol observed. acs.orgresearchgate.net

Ruthenium-Catalyzed Allylic Substitution Cascades

While palladium is the central catalytic metal for the allylic substitution, ruthenium plays a critical, albeit indirect, role in the desymmetrization cascade. acs.orgnih.gov The success of the reaction relies on a specialized chiral ligand, specifically a Ruthenium-PHOX (RuPHOX) complex. acs.orgnih.gov

In this RuPHOX/Pd-catalyzed system, the ruthenium complex does not directly participate in the primary catalytic cycle of allylic substitution. acs.org Instead, the ruthenium center is an integral part of the phosphine-oxazoline (PHOX) ligand that coordinates to the palladium catalyst. The specific stereochemical environment created by the chiral RuPHOX ligand is what guides the nucleophilic attack of the hydrazine derivative onto the π-allyl palladium intermediate, thereby inducing the high enantioselectivity of the final hexahydrocinnoline product. acs.org While ruthenium itself is known to catalyze various allylic substitutions and other transformations, its role here is as a controlling element within the ligand architecture for the palladium catalyst. rsc.orgdocumentsdelivered.comknu.ac.kr

Rhodium-Catalyzed C-H Activation and Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the construction of complex heterocyclic systems. This strategy allows for the direct formation of C-C or C-N bonds, bypassing the need for pre-functionalized starting materials. In the context of cinnoline synthesis, this methodology typically involves the annulation of aryl hydrazines or related nitrogen-containing compounds with alkynes or alkenes.

Research has demonstrated the efficacy of Rh(III)-catalyzed [4+2] annulation of N-aryl cyclic hydrazides with vinyl acetate (B1210297) to construct 1,2-phthaloyl-protected cinnolines. rsc.org This process involves a twofold C-H activation, and mechanistic studies suggest two potential pathways following the insertion of the vinyl group. rsc.org Furthermore, the use of a different coupling partner, prop-1-en-2-yl acetate, can lead to a tandem [4+2] annulation and methyl C(sp³)–H oxidation, yielding 3-formyl cinnolines. rsc.org

While direct synthesis of the hexahydrocinnoline core via this method is an area of ongoing research, analogous Rh(III)-catalyzed reactions provide strong precedent. For instance, the synthesis of isoquinolones has been achieved through the C-H activation and annulation of benzoylhydrazines with alkynes. nih.gov This reaction proceeds efficiently in the presence of a rhodium catalyst, such as [Cp*RhCl2]2, and a suitable oxidant. nih.govnih.gov The general mechanism involves the coordination of the rhodium catalyst to the directing group on the hydrazine substrate, followed by C-H bond cleavage to form a rhodacycle intermediate. This intermediate then undergoes insertion of the alkyne or alkene, followed by reductive elimination to furnish the final annulated product.

The key parameters influencing the success of these reactions include the choice of catalyst, solvent, and additives. For example, cesium acetate (CsOAc) is often employed as a base in these transformations. nih.gov The development of these rhodium-catalyzed methods provides a modern and efficient route to various N-heterocycles, with potential applications for the regioselective synthesis of complex hexahydrocinnoline derivatives. organic-chemistry.orgresearchgate.net

Table 1: Examples of Rhodium-Catalyzed Annulation Reactions

SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
N-Aryl Cyclic HydrazidesVinyl AcetateRh(III)Protected Cinnolines rsc.org
BenzoylhydrazinesAlkynes[CpRhCl2]2 / CsOAcIsoquinolones nih.gov
N-(pivaloyloxy)benzamides1-Alkynylphosphine Sulfides[CpRhCl2]2 / CsOAcBulky Phosphine Ligands nih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a cost-effective and versatile alternative for the synthesis of nitrogen-containing heterocycles. These methods often proceed under milder conditions compared to other transition metals and exhibit broad functional group tolerance. The Chan-Lam coupling, a copper-promoted C-N bond formation between arylboronic acids and N-nucleophiles, is a cornerstone of this approach. mdpi.com

In the synthesis of frameworks related to hexahydrocinnoline, copper catalysts facilitate domino reactions that construct the heterocyclic ring in a single step. For example, quinoline (B57606) derivatives can be synthesized from enaminones and 2-halobenzaldehydes through a copper-catalyzed sequence involving an aldol (B89426) reaction, C(aryl)–N bond formation, and subsequent elimination. rsc.org The choice of copper salt and ligands is crucial for the efficiency and outcome of these reactions.

While direct copper-catalyzed synthesis of the this compound ring is less commonly documented, the principles of copper catalysis are broadly applicable. For instance, the α-functionalization of nitroalkanes with propargyl bromides using a simple copper catalyst system has been established. nih.gov This reaction provides access to homopropargylic nitroalkanes, which are versatile precursors for various N-heterocycles. nih.gov The utility of such copper-catalyzed C-C bond formations could be extended to create precursors for hexahydrocinnoline synthesis.

Table 2: Overview of Relevant Copper-Catalyzed Reactions

Reaction TypeSubstratesCatalyst ExampleKey TransformationReference
Domino ReactionEnaminones + 2-HalobenzaldehydesCopper(I) or (II) saltsC(aryl)-N bond formation rsc.org
Chan-Lam CouplingArylboronic acids + BenzimidazolesCu(II) anilido-imine complexC-N bond formation mdpi.com
Asymmetric Henry ReactionAldehydes + NitromethaneCu(OAc)2·H2O / Chiral LigandAsymmetric C-C bond formation nih.gov
PropargylationNitroalkanes + Propargyl BromidesIn situ generated Cu catalystα-functionalization of nitroalkanes nih.gov

Ring-Closing Reactions

Cyclocondensation of Substituted Cyclohexanone Derivatives with Hydrazine

The cyclocondensation of a dicarbonyl compound or its equivalent with hydrazine is a classical and direct method for forming pyridazine (B1198779) rings, including the cinnoline system. The reaction between a substituted cyclohexanone bearing a carbonyl or equivalent functional group at the 2-position with hydrazine hydrate is a fundamental approach to constructing the hexahydrocinnoline skeleton.

A key substrate for this reaction is ethyl 2-oxocyclohexane-1-carboxylate. Studies have shown that the reaction of this β-keto ester with hydrazine hydrate can lead to the formation of pyrazolone (B3327878) derivatives, which are isomers of the desired cinnolinone structure. utripoli.edu.lyresearchgate.net Specifically, the reaction with ethyl 2-oxocyclohexane-1-carboxylate was found to exclusively produce the corresponding pyrazolone V. utripoli.edu.ly The Knorr synthesis, which describes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, provides the foundational mechanism for these transformations. beilstein-journals.org The regioselectivity of the cyclization is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on both the cyclohexanone and hydrazine moieties.

This method's versatility is enhanced by the availability of various substituted cyclohexanones and hydrazine derivatives, allowing for the synthesis of a library of hexahydrocinnoline analogs.

Cyclization Pathways in the Presence of Triethylamine (B128534)

Triethylamine (TEA) is a common organic base that can facilitate or catalyze cyclization reactions by acting as a proton scavenger or by promoting the formation of reactive intermediates. In the synthesis of hexahydrocinnoline derivatives, triethylamine has been employed to promote key ring-closing steps.

One notable example involves the reaction of 2-amino-3-(2-benzylidenecyclohexylidene)prop-1-ene-1,1,3-tricarbonitrile with reagents like malononitrile (B47326) or ethyl cyanoacetate. srce.hr This reaction, when conducted in ethanol (B145695) containing triethylamine, leads to the formation of tetrahydronaphthalene derivatives rather than directly to a cinnoline system in this specific published pathway. srce.hr However, the principle of using a base like triethylamine to mediate intramolecular cyclizations is a widely applied strategy in heterocyclic synthesis. nih.gov In a related synthesis, the same research group demonstrated that a different derivative, compound 9, could be cyclized using sodium ethoxide to yield a hexahydrocinnoline derivative (compound 10), highlighting the critical role of the base and substrate structure in directing the reaction pathway. srce.hr

The general role of triethylamine in such cyclizations is to deprotonate an acidic C-H, N-H, or O-H bond, generating a nucleophile that can then attack an electrophilic center within the same molecule to close the ring. The efficiency of this process depends on the substrate's geometry and the electronic properties of the involved functional groups.

Synthetic Routes from Polyfunctionally Substituted Reagents

Use of 2-aminoprop-1-ene-1,1,3-tricarbonitrile (B1209538)

Polyfunctional reagents offer a powerful platform for the synthesis of complex molecules in a convergent manner. 2-Aminoprop-1-ene-1,1,3-tricarbonitrile (also known as malononitrile dimer) is a highly versatile building block in heterocyclic synthesis due to its multiple reactive sites. srce.hrnih.gov

The utility of this reagent in constructing hexahydrocinnoline derivatives has been demonstrated through its reaction with cyclohexanone to first form an intermediate ethylidene derivative. srce.hrnih.gov This intermediate possesses a reactive framework amenable to further transformations. Specifically, a derivative of this adduct (compound 9 in the study) was synthesized and subsequently treated with a basic solution of sodium ethoxide in ethanol. This treatment induced an intramolecular cyclization to afford a 2-(amino(2,3,5,6,7,8-hexahydro-3-imino-2-p-tolylcinnoline-4-yl)methylene)malononitrile derivative. srce.hr This reaction showcases the strategic use of a polyfunctional starting material to build the complex hexahydrocinnoline scaffold in a few steps.

The reactivity of the nitrile and amine groups on the 2-aminoprop-1-ene-1,1,3-tricarbonitrile backbone allows for a variety of cyclization strategies, making it a valuable synthon for creating diverse heterocyclic libraries. nih.gov

Table 3: Synthesis of a Hexahydrocinnoline Derivative from a Polyfunctional Reagent

Starting ReagentIntermediateCyclization ConditionsFinal Product TypeReference
2-Aminoprop-1-ene-1,1,3-tricarbonitrileSubstituted cyclohexylidene derivative (Compound 9)Sodium ethoxide in ethanol, heatSubstituted Hexahydrocinnoline (Compound 10) srce.hr

Chemical Reactivity and Transformations of 1,2,3,4,4a,5 Hexahydrocinnoline Core

Derivatization and Functionalization Reactions

The derivatization and functionalization of the 1,2,3,4,4a,5-hexahydrocinnoline core can be achieved through reactions targeting the nitrogen atoms or the C-H bonds of the saturated ring system.

N-Functionalization: The nitrogen atoms in the hexahydrocinnoline ring are nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents, and in related systems like aromatic nitrogen heterocycles, the regioselectivity of alkylation (N- vs. O-alkylation in tautomerizable systems) can be influenced by the choice of reagents and reaction conditions. nih.govresearchgate.net For instance, in the alkylation of related diazines, large upfield shifts in 15N NMR spectra are indicative of N-alkylation. researchgate.net N-acylation is another common transformation, introducing carbonyl functionalities that can serve as handles for further synthetic manipulations.

C-H Functionalization: Direct C-H functionalization of saturated N-heterocycles has emerged as a powerful tool for late-stage modification. youtube.com For related saturated nitrogen-containing heterocycles, C-H functionalization can occur at positions α, β, or γ to the nitrogen atom. nih.gov Radical-mediated C-H functionalization of 3,6-dichloropyridazine (B152260) using primary alcohols has been described to access alkoxy pyridazines. capes.gov.br Rhodium-catalyzed C-H activation/alkenylation/electrocyclization cascades have been employed for the synthesis of highly substituted tetrahydropyridines, a strategy that could potentially be adapted for the functionalization of the hexahydrocinnoline core. nih.gov

The following table summarizes potential derivatization reactions of the this compound core based on the reactivity of similar N-heterocycles.

Reaction Type Reagents and Conditions Potential Products Relevant Analogy
N-AlkylationAlkyl halides, BaseN-Alkyl hexahydrocinnolinesAlkylation of diazines and other N-heterocycles nih.govresearchgate.netresearchgate.net
N-AcylationAcyl chlorides, Amine baseN-Acyl hexahydrocinnolinesStandard acylation of amines
α-C-H FunctionalizationRadical initiators, Functionalizing agentα-Substituted hexahydrocinnolinesRadical mediated C-H functionalization of pyridazines capes.gov.br
β,γ-C-H FunctionalizationTransition metal catalysts (e.g., Rh, Pd)β,γ-Substituted hexahydrocinnolinesC-H functionalization of saturated N-heterocycles youtube.comnih.govnih.gov

Further Cyclization Reactions to Fused Systems

The this compound core can serve as a scaffold for the construction of more complex, fused polycyclic systems. These reactions often involve the functional groups introduced during derivatization steps.

Inverse-electron-demand aza-Diels-Alder reactions are a powerful method for constructing fused tetrahydropyridazine systems. chemrxiv.orgchemrxiv.org In this approach, electron-deficient azoalkenes, generated in situ from α-halogeno hydrazones, react with electron-rich olefins to yield fused polycyclic tetrahydropyridazines with high stereocontrol. chemrxiv.orgchemrxiv.org While these examples build the tetrahydropyridazine ring, similar cycloaddition strategies could potentially be employed starting from a pre-functionalized hexahydrocinnoline.

Intramolecular cyclization reactions of appropriately substituted hexahydrocinnoline derivatives can also lead to fused systems. For instance, a derivative bearing an electrophilic center and a nucleophilic moiety at appropriate positions could undergo ring closure to form an additional ring. The synthesis of fused-ring heptacyclic pyrrolidines has been achieved via 1,3-dipolar cycloadditions, demonstrating the potential for building complex polycycles from heterocyclic precursors. thieme.de

The table below outlines conceptual strategies for the synthesis of fused systems from a hexahydrocinnoline precursor.

Cyclization Strategy Conceptual Precursor Potential Fused System Underlying Principle
Intramolecular Aldol (B89426) CondensationHexahydrocinnoline with a keto-aldehyde side chainTricyclic system with a new carbocyclic ringFormation of a new C-C bond
Intramolecular AmidationHexahydrocinnoline with an amino and a carboxyl groupTricyclic system with a new lactam ringFormation of a new amide bond
Aza-Diels-Alder ReactionFunctionalized hexahydrocinnoline as dienophile or dieneFused polycyclic system[4+2] Cycloaddition

Aromatization Pathways and Mechanisms

The this compound ring can be aromatized to the corresponding cinnoline (B1195905), a stable aromatic heterocycle. pharmaguideline.com This transformation is typically achieved through oxidation or dehydrogenation reactions.

Oxidative Dehydrogenation: The oxidation of dihydropyridazines to pyridazines is a known transformation. wipo.int A recent patent describes a method for the rapid acid-catalyzed oxidation of dihydropyridazines. wipo.int Photochemical oxidative dehydrogenation of saturated N-heterocycles using an iminoquinone under an aerobic atmosphere has also been reported, offering a mild alternative to metal-catalyzed methods. rsc.org

Mechanism of Aromatization: The aromatization of cyclic systems often proceeds through a series of dehydrogenation steps. wikipedia.org For instance, the aromatization of some epoxyhydroxysteroids has been shown to proceed via a dienol-benzene pathway. youtube.com In the case of hexahydrocinnoline, the mechanism would likely involve the sequential removal of hydrogen atoms, potentially via intermediates such as dihydro- and tetrahydro-cinnolines, until the fully aromatic cinnoline ring is formed. The stability of the resulting aromatic system is the thermodynamic driving force for these reactions.

Homolytic C-C Bond Cleavage Reactions

Homolytic cleavage of C-C bonds in cyclic systems can lead to ring-opening or rearrangement products. These reactions are often initiated by radical species, which can be generated photochemically or through the use of radical initiators. nih.govnih.gov

Visible light photoredox catalysis has emerged as a powerful tool for mediating radical C-C bond cleavage reactions under mild conditions. nih.govacs.org In the context of N-containing heterocycles, photocatalytic cleavage of the Cα–Cβ bond in oxazolidines has been reported to generate alkyl radicals. rsc.org A similar strategy could potentially be applied to the this compound system, where cleavage of a C-C bond in the carbocyclic ring could lead to ring-opened products or rearranged skeletons.

The driving force for such cleavage is often the formation of a stable radical intermediate. The specific bond that cleaves would depend on the substitution pattern of the hexahydrocinnoline and the reaction conditions.

Nucleophilic Processes and Rate-Determining Steps

The reactivity of the this compound core in nucleophilic processes is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms. Nucleophilic substitution reactions on related pyridazine (B1198779) and pyridinium (B92312) systems have been studied.

Pyridines and pyridazines with leaving groups at positions susceptible to nucleophilic attack (typically positions 2 and 4) undergo substitution via an addition-elimination mechanism. nih.govquimicaorganica.org The rate of these reactions is often dependent on the nature of the nucleophile, the leaving group, and the substituents on the ring. nih.gov For nucleophilic aromatic substitution on N-methylpyridinium ions, the rate-determining step can be the initial addition of the nucleophile or the subsequent deprotonation of the addition intermediate, depending on the specific reactants and conditions. nih.gov

Transformations of Chiral Hexahydrocinnolines

The presence of a stereocenter at the 4a position, and potentially at other positions in substituted derivatives, allows for the existence of chiral 1,2,3,4,4a,5-hexahydrocinnolines. The transformations of these chiral molecules are of significant interest for the synthesis of enantiomerically pure compounds. pharmaguideline.com

Enantioselective Synthesis: The enantioselective synthesis of related tetrahydropyridazinones has been achieved through a three-component reaction employing chiral α,β-unsaturated acylammonium salts. nsf.gov This approach delivers optically active products with high enantiomeric excess. Similar strategies could be envisioned for the asymmetric synthesis of chiral hexahydrocinnolines. The synthesis of chiral tetrahydropyridines has also been developed via allylboration followed by ring-closing metathesis. nih.gov

Structural Elucidation and Conformational Analysis Via Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. researchgate.netuobasrah.edu.iq For 1,2,3,4,4a,5-hexahydrocinnoline, both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been pivotal.

One-Dimensional (1D) NMR for Structural Assignment

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for assigning the basic structure of a molecule. uobasrah.edu.iq In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their electronic environment and neighboring protons. For complex structures, these spectra can sometimes be crowded, but they offer the initial framework for structural determination. youtube.com

In ¹³C NMR, each unique carbon atom in the molecule typically gives rise to a distinct signal, revealing the carbon skeleton. libretexts.org The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the identification of different types of carbon atoms (e.g., aliphatic, aromatic, carbonyl). libretexts.org Broadband decoupling is often employed to simplify the spectrum by removing the coupling between carbon and hydrogen atoms, resulting in a spectrum where each carbon signal appears as a singlet. libretexts.org

Two-Dimensional (2D) NMR for Atom Connectivity and Stereochemistry

Two-dimensional NMR experiments provide a deeper level of structural information by revealing correlations between different nuclei. creative-biostructure.com Techniques such as COSY, NOESY, HSQC, and HMBC are instrumental in establishing atom connectivity and stereochemistry. science.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure, helping to piece together fragments of the molecule. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.netmdpi.com Correlations in a NOESY spectrum arise from the Nuclear Overhauser Effect, which occurs between protons that are close to each other in space. This information is invaluable for deducing the stereochemistry and conformation of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached. creative-biostructure.comcolumbia.edu Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a direct link between the ¹H and ¹³C NMR spectra. youtube.com

For complex heterocyclic systems, the combination of these 2D NMR techniques allows for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of chiral centers. researchgate.net

Conformational Analysis using NMR

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. auremn.org.brresearchgate.net By analyzing coupling constants and NOE data, it is possible to determine the preferred three-dimensional arrangement of the atoms. For cyclic systems like hexahydropyridines, which are related to the hexahydrocinnoline core, ¹³C NMR chemical shifts can be used to determine the equilibrium between different conformations, such as chair and boat forms. rsc.org The relative populations of these conformers can be quantified, providing a dynamic picture of the molecule's structure in solution. auremn.org.br

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. msu.edu In a typical mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). libretexts.org

The molecular ion peak (M⁺), which corresponds to the intact molecule with one electron removed, provides the molecular weight of the compound. chemguide.co.ukyoutube.com The stability of the molecular ion varies depending on the structure of the molecule; aromatic and conjugated systems often show strong molecular ion peaks. libretexts.org

The fragmentation of the molecular ion into smaller, charged fragments creates a unique pattern in the mass spectrum that can be used as a "fingerprint" for the compound. chemguide.co.ukmsu.edu The analysis of these fragmentation patterns can reveal the presence of specific functional groups and structural motifs within the molecule. libretexts.orgmiamioh.edu For nitrogen-containing compounds, the "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. msu.edu

While specific mass spectral data for this compound is not detailed in the search results, the general principles of mass spectrometry would apply. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and clearly observe the protonated molecule ([M+H]⁺), which is particularly useful for confirming the molecular weight. miamioh.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. uobasrah.edu.iq Different types of chemical bonds vibrate at characteristic frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at these specific frequencies. nih.gov An IR spectrum is a plot of the amount of light transmitted through a sample versus the wavenumber of the radiation. maricopa.edulibretexts.org

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). pressbooks.pub The functional group region contains absorptions for most common functional groups. maricopa.edu For this compound, key characteristic absorptions would include:

N-H stretch: For a secondary amine, this would typically appear as a single, medium-intensity band in the range of 3300-3500 cm⁻¹. ucla.eduuobabylon.edu.iq

C-H stretch: Absorptions for sp³ hybridized C-H bonds are typically found just below 3000 cm⁻¹. ucla.edu

C-N stretch: This vibration usually appears in the fingerprint region.

The fingerprint region contains a complex pattern of absorptions that is unique to each molecule, making it useful for confirming the identity of a compound by comparison with a known spectrum. pressbooks.pub

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the precise positions of all atoms in the crystal lattice, providing highly accurate information about bond lengths, bond angles, and torsional angles.

Application of Isotopic Labeling Studies (e.g., ¹⁵N-labeling)

The application of isotopic labeling, particularly with the stable nitrogen isotope ¹⁵N, represents a powerful strategy for the unambiguous structural elucidation and detailed conformational analysis of nitrogen-containing heterocycles such as this compound. nih.govwikipedia.org While standard ¹H and ¹³C NMR spectroscopy provides foundational information about the carbon-hydrogen framework, direct observation of the nitrogen atoms through ¹⁵N NMR can resolve ambiguities related to the nitrogen environment, stereochemistry, and conformational dynamics. researchgate.net The low natural abundance of ¹⁵N (0.37%) and its low gyromagnetic ratio make NMR experiments on unlabeled samples inherently insensitive. wikipedia.orgnorthwestern.edu Consequently, the strategic incorporation of ¹⁵N atoms into the hexahydrocinnoline skeleton is often necessary to leverage the full potential of ¹⁵N NMR spectroscopy. wikipedia.orgnih.gov

Research findings from studies on various nitrogen heterocycles have established that ¹⁵N chemical shifts and, more definitively, ¹H-¹⁵N and ¹³C-¹⁵N spin-spin coupling constants (J-couplings) are exquisitely sensitive to the electronic environment and geometric arrangement of the atoms. nih.govrsc.org These parameters provide critical information for distinguishing between different isomers and conformers. researchgate.net

While specific ¹⁵N labeling studies on this compound are not extensively documented in publicly available literature, the principles derived from research on analogous saturated and partially saturated nitrogen heterocycles can be directly applied. The selective incorporation of a ¹⁵N label at either the N-1 or N-2 position of the hexahydrocinnoline ring would enable a suite of advanced NMR experiments.

The primary data garnered from such studies are the ¹⁵N chemical shifts and the through-bond J-coupling constants. For instance, the ¹⁵N chemical shift can differentiate between a hydrazine-like nitrogen (N-1) and an aniline-like nitrogen (N-2, if an aromatic substituent were present on the carbocyclic ring, for example). Furthermore, the hybridization and substitution at the nitrogen atom significantly influence its chemical shift.

More diagnostically powerful are the heteronuclear coupling constants, which provide precise geometric information:

One-bond ¹H-¹⁵N Coupling Constants (¹JHN): The magnitude of ¹JHN is dependent on the hybridization of the nitrogen atom. For an sp³-hybridized nitrogen in a saturated ring system, ¹JHN values are typically in the range of 70-95 Hz. nih.gov These values can help confirm the presence of N-H bonds and provide insights into the local electronic structure.

Two-bond ¹H-¹⁵N Coupling Constants (²JHN): These couplings, for example between a proton on an adjacent carbon and the ¹⁵N atom (e.g., H-C-N), are valuable for establishing connectivity. The magnitude and sign of ²JHN are dependent on the H-C-N dihedral angle.

Three-bond ¹H-¹⁵N Coupling Constants (³JHN): The ³JHN coupling constants are particularly crucial for conformational analysis as they follow a Karplus-type relationship with the dihedral angle between the coupled proton and the ¹⁵N atom. nih.gov By measuring the ³J(H-C-C-N) coupling constants, it is possible to determine the relative orientation of substituents and the conformation of the heterocyclic ring. For instance, in the case of this compound, the measurement of ³J(H4a-C4a-C4-N) and ³J(H5-C5-N1-N2) could help to define the chair or boat-like conformation of the saturated rings.

Long-range ¹³C-¹⁵N Coupling Constants (ⁿJCN): These couplings provide unambiguous evidence of through-bond connectivity, which is invaluable for distinguishing between constitutional isomers that may be difficult to assign based on proton and carbon spectra alone. nih.gov

The synthesis of ¹⁵N-labeled this compound could be achieved by using a ¹⁵N-labeled precursor, such as ¹⁵N-hydrazine, in the cyclization reaction that forms the cinnoline (B1195905) core. Modern synthetic methods allow for the selective incorporation of ¹⁵N atoms into various positions within a heterocyclic framework. nih.govchemrxiv.org

The data obtained from ¹⁵N-labeling studies are typically analyzed using two-dimensional correlation experiments like the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate the chemical shifts of protons or carbons with those of the directly attached or long-range coupled ¹⁵N atoms, respectively. northwestern.edu

Data Tables

To illustrate the utility of such data, the following tables present hypothetical, yet realistic, NMR data that one would expect to obtain from a ¹⁵N-labeling study of this compound, based on established principles for similar nitrogen heterocycles.

Table 1: Expected ¹⁵N Chemical Shift Ranges for Labeled this compound

Nitrogen PositionHybridizationExpected Chemical Shift Range (δ, ppm)¹Influencing Factors
N-1sp³-320 to -280Ring conformation, protonation state
N-2sp³-310 to -270Ring conformation, protonation state, nature of substituent on N-2

¹Relative to liquid NH₃. Chemical shifts are highly dependent on the solvent and reference standard used. wikipedia.orghuji.ac.il

Table 2: Representative ¹H-¹⁵N and ¹³C-¹⁵N Coupling Constants for Conformational Analysis

CouplingInvolved NucleiExpected Value (Hz)Structural Information
¹J(¹⁵N1-H)N1, H attached to N185 - 95Confirms N-H bond, indicates hybridization
²J(¹⁵N1, H5)N1, Protons on C52 - 5Confirms connectivity, dihedral angle dependent
³J(¹⁵N2, H4a)N2, Proton on C4a1 - 8Dihedral angle dependent (Karplus relationship), defines ring junction stereochemistry
¹J(¹⁵N1, C5)N1, C55 - 15Confirms N-C bond
²J(¹⁵N2, C4)N2, C41 - 5Confirms connectivity across the ring

These tables demonstrate how precise measurements derived from ¹⁵N-labeling can provide definitive insights into the molecular structure and three-dimensional shape of this compound in solution.

Theoretical and Computational Studies of 1,2,3,4,4a,5 Hexahydrocinnoline

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Energetics

There is no published research detailing the use of Density Functional Theory (DFT) to investigate the reaction mechanisms or energetics involving 1,2,3,4,4a,5-Hexahydrocinnoline. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the geometries of reactants, transition states, and products, as well as the activation energies and reaction enthalpies of chemical transformations. Without specific studies on this compound, no data on its potential reaction pathways, such as ring-opening, oxidation, or substitution reactions, as elucidated by DFT, can be presented.

Prediction of Molecular Properties

Computational methods for predicting molecular properties are a cornerstone of modern drug discovery and materials science. These techniques can estimate a wide range of characteristics, including electronic, thermodynamic, and pharmacokinetic properties, from a molecule's structure alone. However, no specific studies have been found that report the predicted molecular properties of this compound using such computational tools.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape, revealing the different shapes it can adopt and the relative energies of these conformations. Such information is crucial for understanding how a molecule might interact with biological targets. There are currently no available MD simulation studies that have characterized the conformational flexibility and dynamics of this compound.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods provide profound insights into the electronic structure of molecules, which in turn governs their reactivity. These analyses can identify regions of a molecule that are electron-rich or electron-poor, predict its reactivity towards electrophiles and nucleophiles, and calculate various electronic properties like ionization potential and electron affinity. A specific quantum chemical analysis of the electronic structure and reactivity of this compound has not been reported in the scientific literature.

Computational Modeling of Transition States

The computational modeling of transition states is a critical aspect of understanding reaction mechanisms and predicting reaction rates. Identifying the geometry and energy of a transition state allows chemists to understand the energy barrier that must be overcome for a reaction to occur. Despite the importance of this information, there are no published computational studies that have modeled the transition states of reactions involving this compound.

Synthesis and Chemical Behavior of 1,2,3,4,4a,5 Hexahydrocinnoline Analogues and Derivatives

Substituted Hexahydrocinnolines

The synthesis of substituted hexahydrocinnolines often involves multicomponent reactions or cycloadditions where the substituents are introduced from the starting materials. A key method for constructing this framework is the aza-Diels-Alder reaction. For instance, a stereoselective aza-Diels-Alder reaction on a solid phase has been developed as a facile and traceless method for synthesizing hexahydrocinnoline derivatives under mild conditions. researchgate.net

Substituents play a critical role in directing the course of chemical reactions, influencing both the rate of reaction (reactivity) and the spatial arrangement of atoms in the product (stereochemistry). These effects are broadly categorized as inductive effects (transmission of charge through sigma bonds) and resonance effects (delocalization of electrons in pi systems). ucsb.edulibretexts.org

In the context of synthesizing cinnoline (B1195905) precursors, the nature of substituents on the aromatic ring significantly impacts cyclization efficiency. Electron-donating groups on an aryl precursor can accelerate cyclization reactions by increasing the nucleophilicity of the ring. researchgate.net Conversely, electron-withdrawing groups deactivate the ring, making it less reactive toward electrophiles and slowing down the reaction. lumenlearning.comfiveable.me For example, in the formation of the cinnoline nucleus from arylhydrazones, the introduction of an electron-donating methoxy (B1213986) (OMe) group can cause spontaneous cyclization, whereas the unsubstituted parent compound requires prolonged heating. researchgate.net

The basicity of reagents used in the synthesis also affects reactivity. A study noted that in certain cyclization reactions, the reactivity of amide derivatives is generally higher than that of the corresponding esters. researchgate.net

Stereochemistry is controlled by the spatial arrangement of reactants during bond formation. In cycloaddition reactions like the aza-Diels-Alder, the substituents on both the diene and dienophile components dictate the stereochemical outcome of the final hexahydrocinnoline product, leading to specific diastereomers.

The creation of chiral molecules in an enantiomerically pure form is a central goal of modern organic synthesis, often achieved through asymmetric synthesis. This involves using chiral catalysts, chiral auxiliaries, or chiral reagents to control the formation of a new stereocenter. youtube.comyoutube.comyoutube.comyoutube.com While specific examples for 1,2,3,4,4a,5-hexahydrocinnoline are not extensively documented, analogous systems like hexahydropyridazines provide a clear blueprint for achieving this.

A powerful strategy is the use of organocatalytic asymmetric [4+2] cycloaddition. For instance, chiral spiro-hexahydropyridazin scaffolds have been synthesized with excellent diastereo- and enantioselectivity using a secondary amine catalyst. nih.gov This approach involves the reaction of an isatin (B1672199) N,N′-cyclic azomethine imine with cinnamaldehyde (B126680). nih.gov The chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other.

Another established method for producing chiral hydrogenated heterocycles is asymmetric hydrogenation. Ir-catalyzed asymmetric hydrogenation has been successfully used to synthesize chiral tetrahydroquinoxaline derivatives with excellent enantioselectivity. rsc.org By simply changing the solvent, it is possible to selectively produce either the (R) or (S) enantiomer. rsc.org These methodologies demonstrate that the asymmetric synthesis of chiral hexahydrocinnolines is feasible through established catalytic strategies.

Fused Hexahydrocinnoline Systems

Fused hexahydrocinnolines are tricyclic structures where the hexahydrocinnoline core is annulated with another ring system. These complex scaffolds are often built through regioselective cycloaddition reactions.

A notable example involves the synthesis of hexahydro- rsc.orgosi.lvnih.govtriazolo[4,3-a]quinazolin-9-ones. Although technically a quinazoline (B50416) derivative, the core contains a hexahydro- N,N-heterocyclic ring analogous to hexahydrocinnoline. These compounds were synthesized via a regioselective reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides. nih.gov The reaction proceeds to form an angular fused product rather than a linear one, a selectivity that was confirmed by X-ray crystallography and found to be independent of the starting material's stereochemistry. nih.gov

Spiro-fused systems represent another class of fused derivatives. The asymmetric annulation between an isatin-derived azomethine imine and cinnamaldehyde not only generates a chiral hexahydropyridazine (B1330357) ring but also creates a spiro-fused oxindole (B195798) structure. nih.gov Such strategies, which build complexity in a single step, are highly valuable in synthetic chemistry.

Reduced Cinnoline Derivatives (e.g., Tetrahydrocinnolines, Octahydrocinnolines)

Reduced cinnoline derivatives, such as tetrahydro- and octahydrocinnolines, are important analogues that represent different saturation levels of the cinnoline core. Their synthesis typically involves either the reduction of the aromatic cinnoline ring or the construction of the partially saturated ring from acyclic or monocyclic precursors.

A green and efficient one-pot, three-component method has been reported for the regioselective synthesis of 3-aryl-substituted 7,8-dihydrocinnolin-5(6H)-ones (a class of tetrahydrocinnolines). researchgate.net This reaction uses arylglyoxals, a 1,3-dicarbonyl compound (like dimedone or 1,3-cyclohexanedione), and hydrazine (B178648) hydrate (B1144303) in water, avoiding harmful organic solvents. researchgate.net The regioselectivity, which favors the formation of the 3-aryl isomer, was unambiguously confirmed by X-ray crystal structure analysis. researchgate.net

General reductive methods are also employed to access these compounds from fully aromatic cinnolines. researchgate.netosi.lv Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the double bonds in the pyridazine (B1198779) and/or benzene (B151609) ring of the cinnoline system, leading to various tetrahydro- and octahydro- derivatives. The specific product obtained often depends on the choice of reducing agent and the reaction conditions. The synthesis of the parent cinnoline itself can be achieved through various classical methods, such as the Richter cinnoline synthesis, or more modern transition-metal-free intramolecular redox cyclizations. wikipedia.orgnih.gov

Synthetic Utility of 1,2,3,4,4a,5 Hexahydrocinnoline Scaffolds

Role as Building Blocks in Complex Organic Synthesis

The application of 1,2,3,4,4a,5-hexahydrocinnoline as a foundational building block in the assembly of complex organic molecules is not well-established in the current body of scientific literature. The inherent structural features of this scaffold, including its stereochemical complexity and the presence of two nitrogen atoms with differing reactivity, theoretically position it as a valuable starting material. However, specific examples of its direct incorporation into larger, more complex structures are scarce. The synthesis of various bicyclic hydrazines is an active area of research, suggesting that the foundational methodologies to access such scaffolds are in place. researchgate.netdocumentsdelivered.com The focus has often been on other isomeric or related bicyclic systems. nih.govthieme-connect.dethieme-connect.de The potential for derivatization at multiple positions on the hexahydrocinnoline ring could allow for the introduction of diverse functionalities, a key characteristic of a versatile synthetic building block. Yet, without concrete examples in the literature, its role in this capacity remains largely hypothetical.

Precursors for Other Heterocyclic Ring Systems

The transformation of the this compound framework into other heterocyclic ring systems is another area of synthetic chemistry where its potential appears underdeveloped. In principle, the strained ring system and the presence of the N-N bond could be exploited for ring-opening, ring-expansion, or ring-contraction reactions to generate a variety of other heterocyclic structures. For instance, cleavage of the N-N bond in bicyclic hydrazines is a known strategy to access cyclic cis-1,3-diamines. thieme-connect.deacs.org Such transformations could theoretically be applied to this compound to produce substituted piperidines or other six-membered nitrogen-containing heterocycles.

Furthermore, the dihydropyridazine (B8628806) moiety within the hexahydrocinnoline structure is a known precursor to other fused heterocyclic systems. For example, pyridazinone derivatives can be converted to chloropyridazines, which then serve as intermediates for the synthesis of a variety of fused heterocycles like pyridazinotriazines. nih.govnih.gov While these examples utilize pyridazinone starting materials, they highlight the general reactivity of the pyridazine (B1198779) core that could potentially be extended to derivatives of hexahydrocinnoline. However, direct and documented examples of such transformations starting specifically from this compound are not readily found in published research.

Application in Cascade Reactions for Polyheterocycle Construction

Cascade reactions, which allow for the formation of multiple bonds in a single synthetic operation, are a powerful tool for the efficient construction of complex polyheterocyclic architectures. The this compound scaffold, with its multiple reactive sites, is a theoretical candidate for participating in such reaction cascades. For instance, a cascade involving an initial reaction at one of the nitrogen atoms followed by an intramolecular cyclization could lead to the formation of more elaborate fused or bridged heterocyclic systems. The synthesis of hexahydroimidazo[1,2-a]quinolines via a cascade cyclization of activated aziridines with N-propargylanilines demonstrates the power of such approaches in building complex nitrogen-containing polycycles. nih.gov

Moreover, the use of bicyclic hydrazines in catalytic cycles, such as the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis to form 2H-chromenes, showcases their ability to facilitate complex transformations. nih.gov This involves a [3+2] cycloaddition/retro-[3+2] cycloreversion manifold, a type of cascade reaction. While this example uses a [2.2.1]-bicyclic hydrazine (B178648), it provides a conceptual framework for how the this compound core could potentially be employed in catalytic cascade processes. Despite this potential, the application of this compound itself in cascade reactions for the construction of polyheterocycles is not a topic that has been significantly addressed in the available scientific literature.

Future Research Directions in 1,2,3,4,4a,5 Hexahydrocinnoline Chemistry

Development of Novel and Efficient Synthetic Routes

The establishment of reliable and efficient methods for the synthesis of 1,2,3,4,4a,5-hexahydrocinnoline is the foundational step required to unlock its chemistry. Currently, there are no published synthetic routes specifically targeting this isomer. Future research could explore several potential strategies, including:

Intramolecular Cyclization Reactions: Investigation into the intramolecular cyclization of appropriately functionalized cyclohexane (B81311) precursors bearing a hydrazine (B178648) or a protected hydrazine moiety could offer a direct route to the hexahydrocinnoline core. The regioselectivity of such cyclizations would be a critical aspect to control to obtain the desired 1,2,3,4,4a,5-isomer.

Diels-Alder Reactions: Aza-Diels-Alder reactions between a suitable diene and a dienophile containing a nitrogen-nitrogen double bond (azo compound) could potentially construct the bicyclic framework. The challenge would lie in the design and synthesis of precursors that lead to the specific saturation pattern of this compound.

Reductive Cyclization Strategies: The reductive cyclization of dinitro or nitro-nitroso compounds on a cyclohexane template could be another viable approach. Careful selection of reducing agents and reaction conditions would be necessary to achieve the desired hexahydro- level of saturation and the correct ring fusion.

A comparative table of potential, yet currently hypothetical, synthetic approaches is presented below.

Synthetic ApproachPotential PrecursorsKey Challenges
Intramolecular CyclizationFunctionalized cyclohexylhydrazinesControlling regioselectivity, availability of starting materials.
Aza-Diels-Alder ReactionSubstituted dienes and azo dienophilesSynthesis of suitable azo compounds, controlling stereoselectivity.
Reductive CyclizationDinitro- or nitro-nitrosocyclohexanesSelective reduction, controlling cyclization pathway.

Exploration of New Chemical Transformations and Reactivity Patterns

Once synthetic routes are established, the exploration of the chemical reactivity of this compound will be of paramount importance. Key areas of investigation would include:

N-Functionalization: The reactivity of the nitrogen atoms in the hexahydrocinnoline ring system towards alkylation, acylation, and arylation would provide access to a library of derivatives with potentially diverse properties.

Oxidation and Reduction Reactions: Investigating the oxidation of the hexahydrocinnoline core could lead to the formation of corresponding dihydro- or fully aromatic cinnoline (B1195905) derivatives. Conversely, reduction reactions could explore the stability of the saturated ring system.

Ring-Opening Reactions: Under specific conditions, the bicyclic framework might undergo ring-opening reactions, providing access to novel functionalized monocyclic or acyclic nitrogen-containing compounds.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing reactions and designing new ones. This would involve a synergistic approach combining:

Experimental Studies: Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates would provide valuable empirical data.

Computational Modeling: Density Functional Theory (DFT) and other computational methods could be employed to model reaction pathways, calculate transition state energies, and predict the stereochemical outcomes of reactions. This would offer insights into the underlying electronic and steric factors that govern the reactivity of the molecule.

Design of Novel Catalytic Systems for Asymmetric Synthesis

The presence of stereocenters in this compound makes the development of asymmetric synthetic methods a particularly important goal. Future research should focus on:

Chiral Catalysts: The use of chiral catalysts, such as chiral Lewis acids, Brønsted acids, or organocatalysts, in the key bond-forming reactions could enable the enantioselective synthesis of specific stereoisomers.

Substrate Control: The incorporation of chiral auxiliaries onto the starting materials could direct the stereochemical outcome of the cyclization reactions.

Applications in Materials Science (excluding properties related to human interaction)

While speculative at this stage, the unique structural features of this compound and its potential derivatives could lend themselves to applications in materials science. Areas for future exploration include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the hexahydrocinnoline core could act as ligands for metal ions, potentially leading to the formation of novel coordination polymers or MOFs with interesting structural and electronic properties.

Organic Electronic Materials: Derivatives of this compound with extended π-systems could be investigated for their potential as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The saturated framework could act as a scaffold to control the spatial arrangement of chromophoric units.

Q & A

Basic Research Questions

Q. What are the critical factors to optimize the synthesis of 1,2,3,4,4a,5-Hexahydrocinnoline?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) or acid/base catalysts may influence cyclization efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while non-polar solvents may favor cyclization .
  • Temperature and time : Reflux conditions (e.g., 80–100°C) are often necessary for complete reaction progression; prolonged heating may lead to side reactions .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating high-purity products .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : A combination of spectroscopic and computational techniques is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms hydrogenation patterns. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .
  • DFT calculations : Gaussian software can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard assessment : Review SDS for toxicity data (e.g., LD₅₀, mutagenicity) and implement fume hoods for volatile intermediates .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal; use sealed containers for halogenated solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with analogous compounds (e.g., 4-Chlorocinnoline hydrochloride ) to identify unexpected shifts caused by substituent effects.
  • Dynamic effects : Variable-temperature NMR can reveal conformational equilibria affecting spectral assignments .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures, especially for stereoisomers .

Q. What computational strategies are effective for predicting the reactivity of this compound in drug design?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases) and prioritize derivatives for synthesis .
  • MD simulations : GROMACS can model stability of ligand-protein complexes over time, identifying critical binding residues .
  • QSAR modeling : Build regression models correlating substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Q. How do environmental surfaces influence the stability of this compound in indoor settings?

  • Methodological Answer :

  • Surface adsorption studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like glass or drywall .
  • Oxidative degradation : Expose the compound to indoor oxidants (e.g., ozone) and monitor decomposition via LC-MS .
  • Microspectroscopic imaging : Raman or FTIR microscopy can map surface reactivity at micron-scale resolution .

Q. What experimental designs are robust for analyzing contradictory bioactivity results in this compound derivatives?

  • Methodological Answer :

  • Blinded assays : Eliminate bias by using third-party vendors for compound preparation and randomization of test groups .
  • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects and validate IC₅₀ values .
  • Replicate controls : Include positive/negative controls in each assay plate to normalize inter-experimental variability .

Data Management and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility of this compound derivatives?

  • Methodological Answer :

  • Detailed logs : Record exact catalyst loadings, solvent volumes, and stirring rates .
  • Batch tracking : Note reagent lot numbers and purity levels (e.g., ≥95% by HPLC) to trace variability .
  • Open-access repositories : Deposit spectral data (NMR, MS) in platforms like PubChem or Zenodo .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in this compound class?

  • Methodological Answer :

  • Multivariate analysis : PCA or PLS regression can reduce dimensionality and highlight key molecular descriptors .
  • Hypothesis testing : Use ANOVA to compare bioactivity across substituent groups (e.g., fluorobenzyl vs. methyl) .

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